4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid
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Overview
Description
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is an organic compound that features a bromophenyl group attached to a hydrazinylidene butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenylacetic acid.
Conversion to Ester: The 4-bromophenylacetic acid is converted to methyl 2-(4-bromophenyl)acetate by heating at reflux in methanol under acidic conditions.
Formation of Hydrazide: The ester is then reacted with hydrazine hydrate to form 2-(4-bromophenyl)acetohydrazide.
Condensation: The hydrazide is condensed with a suitable aldehyde to produce the desired hydrazinylidenebutenoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid involves its interaction with molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the hydrazinylidene moiety can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the hydrazinylidene and butenoic acid moieties.
4-Bromocinnamic acid: Contains a bromophenyl group and a cinnamic acid structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features a bromophenyl group and an isoxazole ring.
Uniqueness
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is unique due to its combination of a bromophenyl group with a hydrazinylidene butenoic acid structure. This unique combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
113367-41-2 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-hydrazinylidenebut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)9(13-12)5-6-10(14)15/h1-6H,12H2,(H,14,15) |
InChI Key |
PAZKJSAIANWWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)C=CC(=O)O)Br |
Origin of Product |
United States |
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